N-(furan-2-ylmethyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, benzoxazole, and triazole moieties
Preparation Methods
The synthesis of N-[(FURAN-2-YL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: The triazole ring can be formed through cyclization reactions involving azides and alkynes
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan, benzoxazole, and triazole moieties contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the application, but generally, the compound can inhibit or activate biological processes by forming stable complexes with its targets .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and benzoxazole-containing molecules. Compared to these, N-[(FURAN-2-YL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol
- 1,3,4-Oxadiazole derivatives .
Properties
Molecular Formula |
C24H21N5O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C24H21N5O3/c1-2-7-21-22(24(30)25-15-18-10-6-13-31-18)26-28-29(21)17-11-12-20-19(14-17)23(32-27-20)16-8-4-3-5-9-16/h3-6,8-14H,2,7,15H2,1H3,(H,25,30) |
InChI Key |
ATTIDIFPOAULAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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